
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound known for its unique structure and reactivity. It features a diazonium group, a sulfonyl group, and a conjugated diene system, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium ion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a sulfonylating agent. The reaction is carefully monitored to maintain the integrity of the diazonium ion and to prevent decomposition.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Coupling Reactions: The diazonium group can couple with aromatic compounds to form azo compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, azo compounds, and various oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the alteration of molecular structures, affecting biological pathways and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazonio-1-(2,4-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate
- (1Z)-1-Diazonio-1-[(2,3-dimethylphenyl)sulfonyl]-1,5-hexadien-2-olate
Uniqueness
1-Diazonio-1-(2,6-dimethylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on chemical behavior and for developing specialized applications in various fields.
Propiedades
Número CAS |
923001-86-9 |
|---|---|
Fórmula molecular |
C14H16N2O3S |
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
1-diazo-1-(2,6-dimethylphenyl)sulfonylhex-5-en-2-one |
InChI |
InChI=1S/C14H16N2O3S/c1-4-5-9-12(17)14(16-15)20(18,19)13-10(2)7-6-8-11(13)3/h4,6-8H,1,5,9H2,2-3H3 |
Clave InChI |
JNPXNUYTUSBTRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


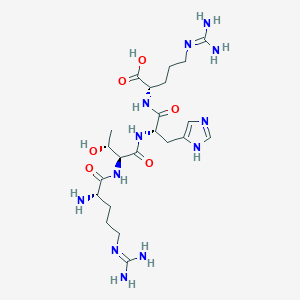
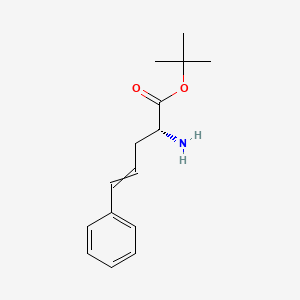
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
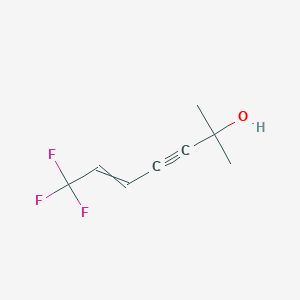
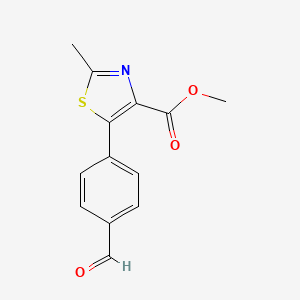
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
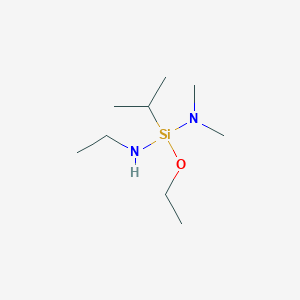
![4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol](/img/structure/B14176365.png)
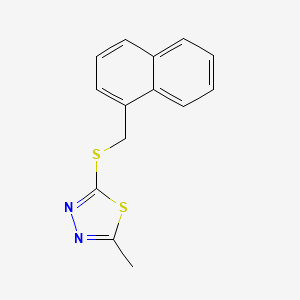
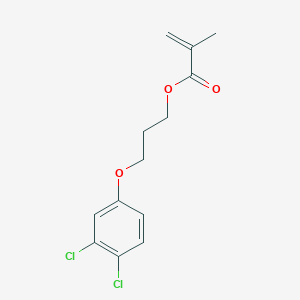
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
